5-fluoro-1H-indole-6-carbonitrile
Overview
Description
5-fluoro-1H-indole-6-carbonitrile: is a chemical compound belonging to the indole family, characterized by a fluorine atom at the 5th position and a cyano group at the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoroindole.
Nitrile Introduction: The cyano group is introduced at the 6th position using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The indole ring undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 5-fluoro-1H-indole-6-carbonitrile.
Nucleophilic Addition: Products include various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Employed in studies to understand the biological activity of indole derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-6-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-fluoroindole: Lacks the cyano group, resulting in different reactivity and biological activity.
6-cyanoindole: Lacks the fluorine atom, affecting its chemical properties and applications.
Uniqueness: 5-fluoro-1H-indole-6-carbonitrile is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-1H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDOZARNIAOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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